4-Ethylthiophene-2-sulfonamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142294-59-5 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
4-ethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-2-5-3-6(10-4-5)11(7,8)9/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI Key |
RGZDYKZTOFITHL-UHFFFAOYSA-N |
SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
Canonical SMILES |
CCC1=CSC(=C1)S(=O)(=O)N |
Synonyms |
2-Thiophenesulfonamide,4-ethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Bromination and Cross-Coupling Strategies
The synthesis of 4-ethylthiophen-2-amine, a critical precursor, often begins with bromination of 2-aminothiophene. Electrophilic bromination typically occurs at the para position (position 5) relative to the amino group due to its strong activating effects. However, directed ortho-metalation techniques using lithium diisopropylamide (LDA) enable regioselective deprotonation at position 4, followed by quenching with bromine to yield 4-bromo-2-aminothiophene. Subsequent Negishi coupling with ethylzinc bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) replaces the bromine with an ethyl group, producing 4-ethylthiophen-2-amine.
Alternative Routes via Multicomponent Reactions
The Gewald reaction, a three-component condensation involving ketones, sulfur, and cyanoacetates, offers an alternative pathway. For instance, reacting ethyl acetoacetate with elemental sulfur and methyl cyanoacetate under basic conditions generates 2-aminothiophene derivatives. While this method primarily yields 3-carboxylate-substituted thiophenes, modifications using bulkier ketones could theoretically introduce ethyl groups at position 4, though experimental validation remains limited.
Sulfonylation of 4-Ethylthiophen-2-Amine
Catalytic Sulfonylation Using Dimethylformamide (DMF)
The patent literature describes a high-yielding sulfonylation method wherein anilines react with sulfonating agents (e.g., methanesulfonyl chloride) in the presence of catalytic DMF. Applied to 4-ethylthiophen-2-amine, this protocol involves heating the amine with 1.5–4 molar equivalents of methanesulfonyl chloride and 0.001–0.05 equivalents of DMF at 120–160°C for 3–7 hours. The reaction proceeds via in situ generation of a sulfonylating intermediate, achieving yields of 72–85% under optimized conditions.
Solvent and Catalyst Optimization
Comparative studies highlight toluene as the preferred solvent due to its high boiling point and miscibility with sulfonating agents. Substituting DMF with 1-methyl-2-pyrrolidinone (NMP) or 1,1,3,3-tetramethylurea (TMU) enhances reaction rates but may increase by-product formation. For instance, NMP-catalyzed reactions at 148°C for 4 hours yield 78% pure product, whereas TMU requires longer durations (6–8 hours) for comparable efficiency.
Analysis of Reaction Yields and By-Products
Yield Comparison Across Methodologies
By-Product Mitigation Strategies
The formation of bis-sulfonamide by-products, observed in 5–7% of cases, is minimized by controlling the stoichiometry of methanesulfonyl chloride to ≤1.5 equivalents. Additionally, stepwise addition of the sulfonating agent at 85–92°C reduces exothermic side reactions.
Comparative Evaluation of Synthetic Routes
Cross-Coupling vs. Direct Alkylation
While cross-coupling (e.g., Negishi) provides precise ethyl group placement, direct alkylation of thiophene-2-sulfonamide via Friedel-Crafts reactions is hindered by the sulfonamide’s electron-withdrawing effects, which deactivate the ring toward electrophilic substitution. Consequently, pre-functionalization of the amine precursor remains the most reliable approach.
Scalability and Industrial Feasibility
The patent-specified continuous flow system for sulfonylation—using a 50-gallon glass-lined reactor with toluene-water biphasic workup—demonstrates scalability, achieving 85% yield at pilot-plant scales. In contrast, multistep cross-coupling sequences face challenges in catalyst recovery and cost-efficiency, limiting their industrial adoption .
Chemical Reactions Analysis
Types of Reactions
4-Ethylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfoxides, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the functional groups introduced.
Scientific Research Applications
4-Ethylthiophene-2-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It can serve as a lead compound for the development of new drugs.
Medicine: Research into its pharmacological properties has shown promise in the treatment of various diseases. Its sulfonamide group is known for its antibacterial activity.
Industry: In material science, this compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. For example, it can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, leading to antibacterial effects. The thiophene ring can also interact with various biological targets, contributing to its overall activity.
Comparison with Similar Compounds
Table 1: Substituent Impact on Key Properties
Melting Points and Stability
- Compound 4a : Melting points for analogs like 4a (exact values unspecified) are influenced by the 4-chlorophenyl group, which may elevate melting points due to crystalline packing .
- Compound 9: The glucopyranosyl group likely reduces melting points compared to sulfonamides, as seen in sugar-conjugated derivatives .
- This compound : Expected to exhibit moderate thermal stability, with the sulfonamide group facilitating intermolecular hydrogen bonding.
Q & A
Q. Basic
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, measuring saturation via UV-Vis .
- Stability : Conduct accelerated degradation studies under varying pH (1–10) and temperature (25–40°C), analyzed by HPLC .
Advanced
Use molecular dynamics simulations to predict solvation free energy. For in vitro assays, employ biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions .
How can researchers elucidate the biological activity of this compound derivatives?
Q. Advanced
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against enzyme targets (e.g., carbonic anhydrase) .
- Mechanistic Studies : Employ fluorescence quenching or stopped-flow kinetics to probe binding kinetics .
What purification strategies mitigate byproduct formation in sulfonamide synthesis?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) .
- Recrystallization : Optimize solvent pairs (ethanol/water) for crystal purity .
Advanced
Switch to preparative HPLC with C18 columns for polar byproducts. Taguchi method optimization can refine solvent ratios and flow rates .
How do structural modifications of this compound influence pharmacological properties?
Q. Advanced
- SAR Studies : Introduce substituents (e.g., halogens at C5) and measure changes in IC50 against target enzymes.
- LogP Analysis : Modify ethyl groups to adjust lipophilicity and BBB permeability .
What protocols ensure reproducibility in synthesizing this compound?
Basic
Document all parameters: reaction time, temperature, solvent purity, and drying methods (e.g., anhydrous Na2SO4). Provide detailed NMR assignments and chromatograms .
How should researchers handle ethical and safety concerns in sulfonamide studies?
Q. Basic
- Safety : Use fume hoods for sulfonation steps (toxic HCl release).
- Ethics : Adhere to institutional guidelines for waste disposal and in vitro testing .
What computational tools aid in predicting the reactivity of this compound?
Q. Advanced
- DFT (Gaussian, ORCA) : Calculate Fukui indices to predict electrophilic/nucleophilic sites .
- Molecular Docking (AutoDock Vina) : Simulate interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
